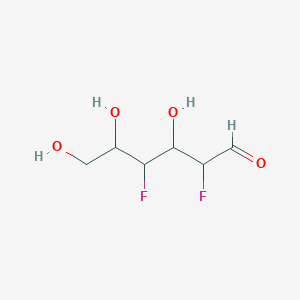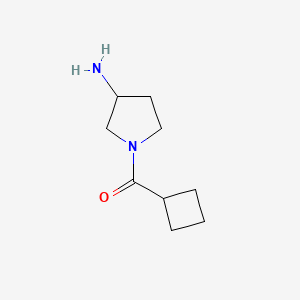
3-(5-Bromo-2-nitrophenoxy)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromo-2-nitrophenoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 5-bromo-2-nitrophenoxy group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both bromine and nitro groups on the phenoxy ring imparts unique reactivity and properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-nitrophenoxy)pyrrolidine typically involves the following steps:
Nitration of 5-bromophenol: This step introduces the nitro group to the 5-bromophenol, resulting in 5-bromo-2-nitrophenol.
Formation of 5-bromo-2-nitrophenoxy intermediate: The 5-bromo-2-nitrophenol is then reacted with a suitable base to form the 5-bromo-2-nitrophenoxy intermediate.
Coupling with pyrrolidine: The final step involves the coupling of the 5-bromo-2-nitrophenoxy intermediate with pyrrolidine under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the process.
化学反应分析
Types of Reactions: 3-(5-Bromo-2-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The pyrrolidine ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: 3-(5-Amino-2-nitrophenoxy)pyrrolidine.
Oxidation: Various oxidized pyrrolidine derivatives.
科学研究应用
3-(5-Bromo-2-nitrophenoxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Organic Synthesis: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(5-Bromo-2-nitrophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of the nitro and bromine groups can influence its binding affinity and specificity towards these targets. The molecular pathways involved would depend on the specific biological system being studied.
相似化合物的比较
3-(5-Bromo-2-nitrophenoxy)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of pyrrolidine.
3-(5-Bromo-2-nitrophenoxy)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness: 3-(5-Bromo-2-nitrophenoxy)pyrrolidine is unique due to the combination of the pyrrolidine ring with the 5-bromo-2-nitrophenoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C10H11BrN2O3 |
|---|---|
分子量 |
287.11 g/mol |
IUPAC 名称 |
3-(5-bromo-2-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-1-2-9(13(14)15)10(5-7)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |
InChI 键 |
VUVNBFFZLCEXIL-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1OC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)


![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)




![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)



